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Compound of Interest

Compound Name: TMP778

Cat. No.: B10824322 Get Quote

An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a

Potent RORγt Inverse Agonist

Abstract
TMP778 is a potent and selective small molecule inverse agonist of the Retinoid-related

orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function

of T helper 17 (Th17) cells. Th17 cells are critically involved in the pathogenesis of various

autoimmune and inflammatory diseases. By inhibiting RORγt activity, TMP778 effectively

suppresses Th17 cell differentiation and the production of pro-inflammatory cytokines, most

notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and biological activities of TMP778. It details

the molecular mechanism of action, summarizes key in vitro and in vivo data, and provides

detailed experimental protocols for its characterization, positioning TMP778 as a valuable tool

for research and a potential therapeutic candidate for autoimmune disorders.

Chemical Structure and Physicochemical Properties
TMP778 is a complex heterocyclic molecule with the chemical formula C31H30N2O4 and a

molecular weight of 494.59 g/mol .[1]

IUPAC Name: 2-(2-((S)-(3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-

(2,4-dimethylphenyl)(phenyl)methyl)acetamide[1]
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SMILES String: CC1=NOC(C)=C1--INVALID-LINK--C2=CC3=CC(CC(N--INVALID-LINK--

C5=CC=C(C=C5C)C)=O)=CC=C3O2[1]

Table 1: Physicochemical Properties of TMP778

Property Value Reference

Molecular Formula C31H30N2O4 [1]

Molecular Weight 494.59 g/mol [1]

Appearance Solid powder [1]

Purity >98% [1]

Solubility Soluble in DMSO [2]

Mechanism of Action: Inhibition of the RORγt
Signaling Pathway
TMP778 functions as an inverse agonist of RORγt, a nuclear receptor that plays a pivotal role

in the transcriptional regulation of Th17 cell differentiation and function. In its active state,

RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the

promoter regions of target genes, including IL17A and IL17F, thereby driving their transcription.

TMP778 binds to the ligand-binding domain (LBD) of RORγt, inducing a conformational change

that prevents the recruitment of coactivators necessary for transcriptional activation. This

inhibition of RORγt activity leads to a significant reduction in the expression of Th17 signature

cytokines, thus ameliorating pro-inflammatory responses.
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Biological Activity and Efficacy
The biological activity of TMP778 has been characterized through a series of in vitro and in

vivo studies, demonstrating its potent and selective inhibition of RORγt and subsequent anti-

inflammatory effects.

In Vitro Activity
TMP778 exhibits potent inhibitory activity in various cell-free and cell-based assays.

Table 2: In Vitro IC50 Values of TMP778

Assay Description IC50 Reference

FRET Assay

Measures the

disruption of the

RORγt-coactivator

peptide interaction.

5 nM [3]

IL-17F Promoter

Assay

Quantifies the

inhibition of RORγt-

mediated transcription

in a reporter cell line.

17 nM [3]

Th17 Cell

Differentiation

Measures the

inhibition of IL-17

production in

differentiating mouse

Th17 cells.

100 nM [4][5]

Tc17 Cell IL-17A

Production

Measures the

inhibition of IL-17A

secretion from human

Tc17 cells.

5 nM [5]

Differentiated Th17

Cell IL-17A Production

Measures the

inhibition of IL-17A

secretion from already

differentiated human

Th17 cells.

30 nM [5]
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In Vivo Efficacy
The therapeutic potential of TMP778 has been evaluated in animal models of autoimmune

diseases, most notably Experimental Autoimmune Uveitis (EAU), a model for human uveitis.

In a study utilizing a mouse model of EAU, administration of TMP778 resulted in a significant

reduction in disease severity.[2][6][7] Treatment with TMP778 led to decreased production of

both IL-17 and IFN-γ by splenocytes.[2][7] Histological analysis of the eyes of TMP778-treated

mice showed a marked reduction in inflammatory cell infiltration compared to vehicle-treated

controls.[2] Furthermore, TMP778 treatment was associated with reduced expression of both

RORγt and T-bet, the master transcription factor for Th1 cells, in eye-infiltrating lymphocytes.[2]

Table 3: In Vivo Efficacy of TMP778 in the EAU Mouse Model

Parameter Observation Reference

Clinical Score of EAU

Significantly reduced

compared to vehicle-treated

group.

[2][7]

IL-17 Production by

Splenocytes

Significantly decreased in

response to IRBP stimulation.
[2][7]

IFN-γ Production by

Splenocytes

Significantly decreased in

response to IRBP stimulation.
[2][7]

Histopathology
Reduced inflammatory cell

infiltration in the retina.
[2]

RORγt Expression in Ocular

Infiltrating Cells

Markedly lower in TMP778-

treated mice.
[2]

T-bet Expression in Ocular

Infiltrating Cells

Markedly lower in TMP778-

treated mice.
[2]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of TMP778.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392427/
https://pubmed.ncbi.nlm.nih.gov/30218573/
https://iovs.arvojournals.org/article.aspx?articleid=2336581
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392427/
https://iovs.arvojournals.org/article.aspx?articleid=2336581
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392427/
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392427/
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392427/
https://iovs.arvojournals.org/article.aspx?articleid=2336581
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392427/
https://iovs.arvojournals.org/article.aspx?articleid=2336581
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392427/
https://iovs.arvojournals.org/article.aspx?articleid=2336581
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392427/
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RORγt Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is designed to quantify the ability of a compound to disrupt the interaction between

the RORγt Ligand Binding Domain (LBD) and a co-activator peptide.
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TR-FRET Assay Workflow
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Prepare Reagents:
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- Tb-anti-GST Antibody
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- TMP778 dilutions

Incubate GST-RORγt-LBD with
Tb-anti-GST antibody

Dispense TMP778 dilutions
and DMSO control into 384-well plate

Add RORγt/antibody mix to all wells

Incubate for 1 hour at room temperature

Add fluorescein-labeled SRC1 peptide

Incubate for 1-4 hours at room temperature
(protected from light)

Read plate on TR-FRET reader
(Ex: 340 nm, Em: 495 nm & 520 nm)

Analyze FRET signal and calculate IC50
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Materials:

Recombinant GST-tagged RORγt-LBD

Terbium (Tb)-labeled anti-GST antibody

Fluorescein-labeled SRC1 co-activator peptide

TR-FRET Assay Buffer

TMP778

DMSO

384-well low-volume black assay plates

TR-FRET compatible plate reader

Procedure:

Prepare serial dilutions of TMP778 in DMSO.

Prepare a master mix of GST-RORγt-LBD and Tb-anti-GST antibody in TR-FRET assay

buffer and incubate for 30 minutes at room temperature.

Dispense the TMP778 dilutions and DMSO (vehicle control) into the wells of a 384-well

plate.

Add the RORγt/antibody mixture to all wells.

Incubate the plate for 1 hour at room temperature.

Add the fluorescein-labeled SRC1 co-activator peptide to all wells.

Incubate for 1-4 hours at room temperature, protected from light.

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm

(acceptor) and 520 nm (donor) following excitation at 340 nm.
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Calculate the FRET ratio and determine the IC50 value for TMP778.

RORγt Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of RORγt in a cellular context.

Materials:

HEK293T cells (or other suitable cell line)

Expression plasmid for GAL4 DNA-binding domain fused to RORγt-LBD

Luciferase reporter plasmid with a GAL4 Upstream Activation Sequence (UAS)

Transfection reagent

Cell culture medium and supplements

TMP778

Luciferase assay reagent

Luminometer

Procedure:

Co-transfect HEK293T cells with the GAL4-RORγt-LBD expression plasmid and the UAS-

luciferase reporter plasmid.

After 24 hours, treat the transfected cells with serial dilutions of TMP778 or DMSO (vehicle

control).

Incubate the cells for an additional 24 hours.

Lyse the cells and measure luciferase activity using a luminometer according to the

manufacturer's instructions.

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase)

to account for variations in transfection efficiency.
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Calculate the percent inhibition of RORγt transcriptional activity and determine the IC50

value.

Induction and Assessment of Experimental Autoimmune
Uveitis (EAU)
This in vivo model is used to evaluate the efficacy of TMP778 in a disease-relevant setting.
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EAU Induction and Treatment Workflow

Start

Prepare Emulsion:
- Interphotoreceptor retinoid-binding protein (IRBP)

- Complete Freund's Adjuvant (CFA)

Immunize B10.A mice subcutaneously
with IRBP/CFA emulsion

Administer Bordetella pertussis toxin (PTX)
intraperitoneally (optional, strain-dependent)

Initiate TMP778 treatment
(e.g., subcutaneous injection, twice daily)

Monitor for clinical signs of EAU
(e.g., fundoscopy)

Daily

Euthanize mice at predetermined endpoint
(e.g., day 14 or 21 post-immunization)

Collect eyes for histology and
spleens for immunological analysis

Analyze histological scores, cytokine production,
and immune cell populations

End
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Materials:

B10.A mice (or other susceptible strain)

Interphotoreceptor retinoid-binding protein (IRBP) peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Bordetella pertussis toxin (PTX)

TMP778

Vehicle for TMP778 (e.g., 3% dimethylacetamide, 10% Solutol, and 87% saline)

Fundoscope

Histology equipment and reagents

ELISA kits for IL-17 and IFN-γ

Flow cytometry reagents

Procedure:

Prepare an emulsion of IRBP peptide in CFA.

Immunize mice subcutaneously with the IRBP/CFA emulsion.

Administer PTX intraperitoneally (the requirement and dose of PTX can be strain-

dependent).

Initiate treatment with TMP778 or vehicle on the day of immunization or at the onset of

disease. A typical dosing regimen is 20 mg/kg administered subcutaneously twice daily.

Monitor the mice for clinical signs of EAU using fundoscopy at regular intervals.

At the end of the study (e.g., day 14 or 21 post-immunization), euthanize the mice.
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Collect eyes for histological analysis to assess the degree of inflammation and tissue

damage.

Isolate splenocytes and re-stimulate them in vitro with IRBP to measure the production of IL-

17 and IFN-γ by ELISA.

Perform flow cytometric analysis on ocular infiltrating cells and splenocytes to characterize

immune cell populations.

Conclusion
TMP778 is a well-characterized, potent, and selective inverse agonist of RORγt. Its ability to

effectively suppress Th17 cell differentiation and function, coupled with its demonstrated

efficacy in preclinical models of autoimmune disease, makes it an invaluable research tool for

dissecting the role of the Th17 pathway in health and disease. Furthermore, the data presented

in this guide underscore the potential of TMP778 as a lead compound for the development of

novel therapeutics for the treatment of a range of autoimmune and inflammatory conditions.

The detailed experimental protocols provided herein will facilitate further investigation into the

biological activities and therapeutic applications of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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